molecular formula C16H20N2 B5652287 1-methyl-4-(2-naphthylmethyl)piperazine

1-methyl-4-(2-naphthylmethyl)piperazine

Cat. No.: B5652287
M. Wt: 240.34 g/mol
InChI Key: BLILDGYKPCVLLV-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-naphthylmethyl)piperazine is a piperazine derivative featuring a methyl group at the 1-position and a 2-naphthylmethyl substituent at the 4-position of the piperazine ring. Based on similar compounds (e.g., 1-methyl-4-(1-naphthylmethyl)piperazine, C₁₆H₂₀N₂, average mass: 240.35 g/mol ), the target compound likely exhibits moderate lipophilicity due to the bulky naphthyl group. Piperazine derivatives are widely explored for pharmacological activities, including kinase inhibition, anticancer, and antibacterial effects, as seen in the evidence below.

Properties

IUPAC Name

1-methyl-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-17-8-10-18(11-9-17)13-14-6-7-15-4-2-3-5-16(15)12-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLILDGYKPCVLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Sulfonyl and Sulfonamide Derivatives
  • 1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine (3b) Substituent: 4-Nitrobenzenesulfonyl group. Synthesis: 83.6% yield via reaction of 1-methylpiperazine with p-nitrobenzenesulfonyl chloride . Key Data: ¹H NMR signals at δ 8.47–8.42 (aromatic protons) and 2.15 ppm (N-methyl group). Activity: Not explicitly stated, but sulfonamide derivatives are often associated with enzyme inhibition (e.g., PARP-1 selectivity in naphthoquinone-piperazine hybrids ).
Aromatic and Heteroaromatic Substituents
  • 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine

    • Substituent : 2-Trifluoromethylbenzyl.
    • Activity : Found in kinase inhibitors (e.g., ponatinib analogs) targeting FLT3-driven AML. Demonstrates potent inhibition of MV4–11 cell proliferation at 100 nM .
    • Key Insight : The trifluoromethyl group enhances electron-withdrawing effects, improving target binding but increasing cardiovascular toxicity risks.
  • 1-Methyl-4-(pyridin-4-yl)piperazine Substituent: Pyridin-4-yl. Activity: Integrated into purine scaffolds as SMO receptor antagonists, showing in vivo antitumor activity in melanoma models .
Alkyl and Selenium-Containing Derivatives
  • 1-Methyl-4-(3-(phenylselanyl)propyl)piperazine (RSe-1)
    • Substituent : Phenylselanylpropyl.
    • Synthesis : Alkylation of methyl piperazine with 1-bromo-3-chloropropane, followed by Se-alkylation .
    • Activity : Antioxidant properties due to selenium, a feature absent in the target compound.

Physicochemical Properties and Solubility

Piperazine derivatives with ethylene or methylene spacers between the core and substituent (e.g., quinolone-piperazine hybrids) exhibit improved aqueous solubility (80 μM at pH 2.0–6.5) compared to directly attached groups (e.g., N-phenylpiperazinyl, solubility <20 μM) . The 2-naphthylmethyl group in the target compound likely reduces solubility due to increased hydrophobicity, similar to 1-methyl-4-(1-naphthylmethyl)piperazine .

Data Tables

Table 2: Solubility and pKa Trends in Piperazine Derivatives

Compound Type Spacer Aqueous Solubility (μM) pKa (Piperazine N) Reference
Ethylene-spacer (e.g., 8ac) -(CH₂)₂- 80–100 6.0–7.0
Direct attachment (e.g., 8a) None <20 ≤3.8
1-Methyl-4-(2-naphthylmethyl)piperazine None Estimated low Not reported

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